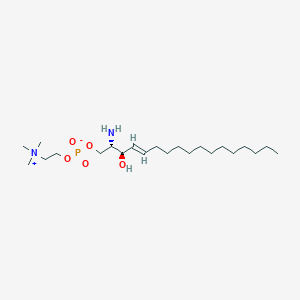

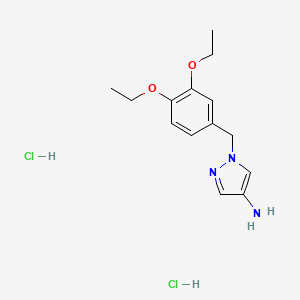

1-(3,4-Diethoxybenzyl)-1H-pyrazol-4-amine dihydrochloride

Übersicht

Beschreibung

The compound “1-(3,4-Diethoxybenzyl)-1H-pyrazol-4-amine dihydrochloride” is a complex organic molecule. It likely contains a pyrazole ring, which is a type of aromatic organic compound. The “3,4-Diethoxybenzyl” part suggests the presence of a benzyl group substituted with two ethoxy groups at the 3rd and 4th positions .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step organic reactions. For instance, the synthesis of (±)-DMBO was accomplished in three stages: reduction of the 3,4-dimethoxybenzaldehyde carbonyl group, chloride formation from (±)-4-methyloctanoic acid, and esterification of 3,4-dimethoxybenzyl alcohol with (±)-4-methyloctanoyl chloride .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

The synthesis of pyrazole derivatives, including compounds similar to "1-(3,4-Diethoxybenzyl)-1H-pyrazol-4-amine dihydrochloride," has been a subject of interest due to their potential pharmacological activities. For instance, novel substituted 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides have been synthesized to explore their antibacterial and antifungal activities. The structure-activity relationships (SARs) were studied to improve therapeutic efficacy, highlighting the importance of the pyrazole core in developing antimicrobial agents (Raju et al., 2010). Similarly, efficient synthesis methodologies have been reported for pyrazole derivatives, emphasizing their operational simplicity and potential for creating valuable intermediates for further chemical transformations (Becerra et al., 2021).

Antimicrobial Activities

The antimicrobial evaluation of pyrazole derivatives has revealed potent activities against various bacterial and fungal strains. Studies have identified compounds within this class exhibiting significant inhibitory effects against Gram-positive and Gram-negative bacteria as well as mycotoxic fungal strains, suggesting their potential as antimicrobial agents. The exploration of their antimicrobial properties is critical in the search for new therapeutic agents to combat resistant microbial infections (Altalbawy, 2013).

Anticancer and Antiproliferative Effects

Research into pyrazole derivatives has also extended to their anticancer and antiproliferative effects. For example, the synthesis and evaluation of phenylpyrazolodiazepin-7-ones as conformationally rigid analogs of aminopyrazole amide scaffolds have shown competitive activities against melanoma and hematopoietic cell lines. These findings indicate the potential of pyrazole derivatives in developing new anticancer therapies, particularly as inhibitors of key cancer-related kinases (Kim et al., 2011).

Wirkmechanismus

Mode of Action

It is known that the 3,4-dimethoxybenzyl group can act as a protective group for the thiol moiety, which increases the solubility and stability of the precursor .

Pharmacokinetics

The log octanol-water partition coefficient (log kow) of a similar compound, 1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinium, is estimated to be 316 , which suggests that 1-(3,4-Diethoxybenzyl)-1H-pyrazol-4-amine dihydrochloride might have similar lipophilicity and could potentially cross biological membranes.

Action Environment

The action environment of 1-(3,4-Diethoxybenzyl)-1H-pyrazol-4-amine dihydrochloride is influenced by various factors. For instance, the 3,4-dimethoxybenzyl group acts as a protective group for the thiol moiety, increasing the solubility and stability of the precursor. This group becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) .

Eigenschaften

IUPAC Name |

1-[(3,4-diethoxyphenyl)methyl]pyrazol-4-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2.2ClH/c1-3-18-13-6-5-11(7-14(13)19-4-2)9-17-10-12(15)8-16-17;;/h5-8,10H,3-4,9,15H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDYKRVRMMLLOSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)CN2C=C(C=N2)N)OCC.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-Bromophenoxy)methyl]piperidine hydrochloride](/img/structure/B3088483.png)

![2-[(Piperidin-3-ylmethyl)-amino]-nicotinonitrile hydrochloride](/img/structure/B3088529.png)

![1-Oxaspiro[4.5]dec-3-ylamine hydrochloride](/img/structure/B3088579.png)

![N-[(1-Methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine dihydrochloride](/img/structure/B3088583.png)